Menaquinona 11

Descripción general

Descripción

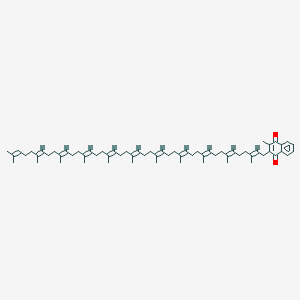

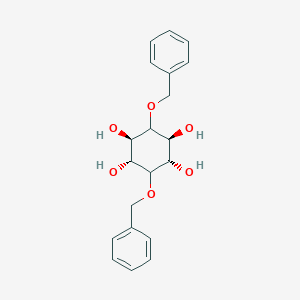

Menaquinone 11, also known as Menaquinone 11, is a useful research compound. Its molecular formula is C66H96O2 and its molecular weight is 921.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Menaquinone 11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Menaquinone 11 including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la Ferroptosis Celular

La menaquinona 11 juega un papel crítico en la inhibición de la ferroptosis celular . La ferroptosis es una forma de muerte celular regulada y se caracteriza por la acumulación de peróxidos lipídicos. Está implicada en condiciones de salud como el cáncer y las enfermedades neurodegenerativas .

Mejora de la Coagulación Sanguínea

La vitamina K2 es esencial para la síntesis de ciertas proteínas que ayudan en la coagulación sanguínea . Esto lo convierte en un nutriente vital en el manejo de trastornos de sangrado y la promoción de la cicatrización de heridas .

Prevención de la Osteoporosis

La this compound tiene efectos significativos en la prevención de la osteoporosis . Ayuda a regular el calcio en el cuerpo, asegurando que se deposite en los huesos y no en las arterias u otros tejidos blandos .

Salud Cardiovascular

Se ha descubierto que la vitamina K2 tiene efectos significativos en la prevención de enfermedades cardiovasculares . Ayuda a prevenir la calcificación de las arterias, una de las principales causas de enfermedades cardíacas

Mecanismo De Acción

Target of Action

Menaquinone 11, also known as Vitamin K2, plays a crucial role in bacterial metabolism due to its ability to mediate electron transfer reactions between a variety of enzymes . It is the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes, which are present in the bacterial cell membrane .

Mode of Action

Menaquinone 11 interacts with its targets by being reduced by two electrons to produce menaquinol . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .

Biochemical Pathways

Menaquinone 11 is involved in several biochemical pathways. It plays an important role in electron transport in all Gram-positive, and anaerobically respiring Gram-negative bacteria . It is the primary form of electron transport between various enzymes present in the bacterial cell membrane . In these steps, Menaquinone 11 is reduced by two electrons to produce menaquinol and shuttles these electrons to an acceptor in the next step of the chain .

Pharmacokinetics

Menaquinones, including Menaquinone 11, are different from phylloquinone with respect to their chemical structure and pharmacokinetics, which affects bioavailability, metabolism and perhaps impact on health outcomes . Compared to vitamin K1 (phylloquinone), Menaquinone 11 is absorbed more readily and is more bioavailable .

Result of Action

The result of Menaquinone 11’s action is the maintenance of the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP . This substrate oxidation process provides the energy needed for this conversion . Moreover, Menaquinone 11 has health-beneficial effects in osteoporosis, cardiovascular disease, inflammation, cancer, Alzheimer’s disease, diabetes and peripheral neuropathy .

Action Environment

The action of Menaquinone 11 can be influenced by environmental factors. For instance, the efficiency of biochemical reactions necessary for growth and propagation can be affected by the constant influx of salt water across the plasma membrane, leading to extremely high internal osmotic pressure . This necessitates the invention of efflux pumps to drive ions back out into the surrounding milieu .

Análisis Bioquímico

Biochemical Properties

Menaquinone 11 is involved in electron transport in all Gram-positive, and anaerobically respiring Gram-negative bacteria . It serves as the primary form of electron transport between membrane-bound protein complexes within the electron transport chain . Menaquinone 11 is reduced by two electrons to produce menaquinol, which shuttles these electrons to an acceptor in the next step of the chain . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .

Cellular Effects

Menaquinone 11 has been shown to have health-beneficial effects in osteoporosis, cardiovascular disease, inflammation, cancer, Alzheimer’s disease, diabetes, and peripheral neuropathy . It is absorbed more readily and is more bioavailable compared to Vitamin K1 (phylloquinone) . Clinical studies have demonstrated the utility of Menaquinone 11 supplementation in ameliorating peripheral neuropathy, reducing bone fracture risk, and improving cardiovascular health .

Molecular Mechanism

The molecular mechanism of Menaquinone 11 involves its role as an electron carrier in the electron transport chain. It is involved in the shuttling of electrons between membrane-bound protein complexes . The mechanistic basis for the disease-modulating effects of Menaquinone 11 is mediated through various signal transduction pathways such as PI3K/AKT, MAP Kinase, JAK/STAT, NF-κB, etc .

Metabolic Pathways

This pathway involves a seven-step process starting with chorismate, a branch-point intermediate supplied by the shikimate pathway .

Transport and Distribution

Menaquinone 11, being a lipid-soluble vitamin, its absorption, transportation, and distribution are influenced by lipids . The plasma Menaquinone 11 level after supplementation is predominantly a lipid-driven effect and independent of existing Menaquinone 11 status .

Subcellular Localization

It is known that the last two enzymes in the menaquinone biosynthesis pathway, the methyltransferase MenG, and the reductase MenJ, are associated with the Intracellular Membrane Domain (IMD) in Mycobacterium smegmatis .

Propiedades

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H96O2/c1-50(2)26-16-27-51(3)28-17-29-52(4)30-18-31-53(5)32-19-33-54(6)34-20-35-55(7)36-21-37-56(8)38-22-39-57(9)40-23-41-58(10)42-24-43-59(11)44-25-45-60(12)48-49-62-61(13)65(67)63-46-14-15-47-64(63)66(62)68/h14-15,26,28,30,32,34,36,38,40,42,44,46-48H,16-25,27,29,31,33,35,37,39,41,43,45,49H2,1-13H3/b51-28+,52-30+,53-32+,54-34+,55-36+,56-38+,57-40+,58-42+,59-44+,60-48+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDMANIEKFAEJC-RYZSZPJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H96O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

921.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19228-10-5 | |

| Record name | Vitamin MK 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019228105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary role of menaquinone 11 in bacteria?

A1: Menaquinone 11 (MK-11) functions as a key component in the electron transport chain of certain bacteria. [, , ] It acts as an electron carrier, facilitating energy production during respiration. For instance, in Bacteroides fragilis, MK-11 participates in both anaerobic respiration using fumarate and nanaerobic respiration using oxygen. []

Q2: Which bacterial species have been found to contain menaquinone 11?

A2: Research indicates that menaquinone 11 is found in various bacterial species. Some examples include Bacteroides fragilis, [] Bacteroides paurosaccharolyticus, [] Humibacter albus, [] Leucobacter ruminantium, [] and Roseiflexus castenholzii. []

Q3: What is the typical composition of the menaquinone pool in bacteria like Bacteroides fragilis?

A3: In Bacteroides fragilis, the menaquinone pool comprises a mixture of menaquinone-8 to menaquinone-11. [] Interestingly, menaquinone-10 is the predominant form regardless of whether the bacteria are respiring anaerobically or nanaerobically. []

Q4: Besides bacteria, what other sources of menaquinone 11 are there?

A4: While menaquinone 11 is commonly found in bacteria, research has also identified it in animal-based food sources. A study analyzing various processed and fresh pork products found detectable amounts of menaquinone 11, alongside other menaquinones like menaquinone-4 and menaquinone-10. [] This suggests that dietary intake could be a source of menaquinone 11 for humans.

Q5: What analytical techniques are used to identify and quantify menaquinone 11?

A5: Several analytical techniques are employed to characterize and quantify menaquinone 11. High-performance liquid chromatography (HPLC) is often used for separation, while identification and quantification can be achieved using UV spectroscopy and mass spectrometry. [, ]

Q6: What is the significance of menaquinone 11 research in understanding bacterial metabolism and adaptation?

A6: Research on menaquinone 11 contributes significantly to our understanding of bacterial metabolism and their ability to adapt to varying environmental conditions. For example, the discovery of menaquinone 11 in diverse bacterial species highlights its importance in their energy production pathways. [, , , , ] Further, understanding how bacteria like Bacteroides fragilis modulate their respiratory pathways based on the availability of electron acceptors like fumarate and oxygen provides valuable insights into their metabolic flexibility and survival strategies within their ecological niches. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B132912.png)

![4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium](/img/structure/B132919.png)

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)